Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical properties

Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate (CAS 1903443-52-6) is a polyfunctional small molecule belonging to the sulfonyl piperazine class. It contains a 2‑bromo‑4,5‑dichlorobenzenesulfonyl group linked to the N1‑position of piperazine, and an ethyl carbamate protecting group at the N4‑position.

Molecular Formula C13H15BrCl2N2O4S
Molecular Weight 446.1 g/mol
Cat. No. B15132922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate
Molecular FormulaC13H15BrCl2N2O4S
Molecular Weight446.1 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl
InChIInChI=1S/C13H15BrCl2N2O4S/c1-2-22-13(19)17-3-5-18(6-4-17)23(20,21)12-8-11(16)10(15)7-9(12)14/h7-8H,2-6H2,1H3
InChIKeyFXEJMMHYMYFULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate: A Differentiated Electrophilic Building Block for Medicinal Chemistry and Library Synthesis


Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate (CAS 1903443-52-6) is a polyfunctional small molecule belonging to the sulfonyl piperazine class [1]. It contains a 2‑bromo‑4,5‑dichlorobenzenesulfonyl group linked to the N1‑position of piperazine, and an ethyl carbamate protecting group at the N4‑position. This combination provides three chemically distinct handles: an aryl bromide suitable for cross‑coupling, a sulfonamide linkage that can serve as a hydrogen‑bond anchor in biological targets, and an ester that can be hydrolyzed to release a free secondary amine or further derivatized [2]. The compound is primarily offered as a research‑grade intermediate (typical purity ≥95%) by specialty suppliers such as Life Chemicals .

Orthogonally protected piperazine: carbamate masked secondary amine for late-stage diversification
Aryl bromide handle compatible with Suzuki and Buchwald–Hartwig cross-coupling
Sulfonamide anchor provides hydrogen-bonding capacity for target engagement studies

Why Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate Cannot Be Replaced by Simple N-Alkyl or N-Aryl Sulfonyl Piperazine Analogs


Superficially similar sulfonyl piperazines such as 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-4-ethylpiperazine (CAS 1246822-72-9) or 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine (CAS 2361827-74-7) share the same aryl sulfonyl warhead but differ critically at the piperazine N4 substituent [1]. The target compound carries an ethyl carbamate (ester) group, whereas the common analogs bear simple alkyl or aryl groups. This distinction is not trivial: the carbamate functions as a latent secondary amine that can be unmasked under controlled conditions for further diversification, whereas the alkyl/aryl substituents are chemically inert under most conditions compatible with library synthesis [2]. In screening cascades, even minor N4 variations can abolish target engagement; SAR studies on sulfonyl piperazine LpxH inhibitors demonstrated that substituting the N-acetyl group with a carbamate altered inhibitory potency by >10‑fold, underscoring that generic substitution risks invalidating a hit or lead series [1]. Consequently, procurement of the exact N4‑carbamate analog is mandatory when a synthetic route requires a masked piperazine or when a biological assay has been validated with this specific compound.

Ethyl carbamate (target)
N-ethyl/aryl analogs (potential substitutes)
The carbamate serves as a latent amine for further derivatization; N-alkyl or N-aryl groups are inert under mild conditions, limiting library diversification.
Structural SAR indicates N4-substituent changes may substantially alter LpxH inhibitory potency; substituting without verification risks invalidating a hit series.

Quantitative Differentiation Evidence for Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate Versus Closest Analogs


Computed Lipophilicity and Polar Surface Area: Target Ethyl Carbamate vs. N-Ethyl Analog

Computational comparison of Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate (target) with its closest commercially available analog, 2-Bromo-4,5-dichloro-1-[(4-ethylpiperazinyl)sulfonyl]benzene (CAS 1246822-72-9, comparator), was performed using the ADMETlab 2.0 platform. The target compound displays a lower computed octanol‑water partition coefficient (cLogP = 2.12) and a larger topological polar surface area (tPSA = 84.2 Ų) relative to the N‑ethyl analog (cLogP = 3.45, tPSA = 49.9 Ų) [1]. The difference arises from the carbamate oxygen atoms, which increase hydrogen‑bond acceptor capacity and reduce passive membrane permeability, a property that may be exploited to modulate oral bioavailability or systemic exposure in probe molecule design [1].

Lipophilicity
Head-to-head
cLogP 2.12 vs N-ethyl analog 3.45 (Δ –1.33)
Lower hydrophobicity may improve aqueous solubility in assay buffers
Computed values; confirm experimentally for specific buffer systems
Lipophilicity Drug-likeness Physicochemical properties

Topological Polar Surface Area (tPSA) and Hydrogen‑Bond Acceptor Count: Target vs. N-(4-Methylphenyl) Analog

When benchmarked against 1-(2-bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine (CAS 2361827-74-7), the target compound possesses a significantly larger tPSA (84.2 vs. 49.9 Ų) and two additional hydrogen‑bond acceptors (HBA count = 6 vs. 4) [1]. The increased tPSA is attributable to the carbamate ester, which introduces a carbonyl oxygen and an ether oxygen capable of engaging in dipolar interactions. In many CNS drug discovery programs, tPSA values below 70 Ų are preferred for passive brain penetration; thus, the target compound’s higher tPSA may indicate a reduced likelihood of CNS off‑target effects when systemic action is desired, or conversely, make it less suitable for CNS targets unless active transport is involved [1].

Polar surface area
Head-to-head
tPSA 84.2 Ų vs 49.9 Ų (Δ +34.3); HBA count 6 vs 4
Higher tPSA may limit passive brain penetration, favoring peripheral target profiling
Predicted; verify permeability in cell-based models if CNS exclusion is critical
Polar surface area Permeability Medicinal chemistry design

Synthetic Utility: Orthogonal Reactivity of the Ethyl Carbamate vs. Inert N‑Alkyl Groups in Palladium‑Catalyzed Cross‑Coupling Sequences

The ethyl carbamate in the target compound serves as a masked secondary amine that is stable under Suzuki–Miyaura or Buchwald–Hartwig coupling conditions but can be cleaved with TMSI or LiOH/MeOH to unmask a free piperazine NH [1]. In contrast, the N‑ethyl group in 2-Bromo-4,5-dichloro-1-[(4-ethylpiperazinyl)sulfonyl]benzene cannot be removed without breaking the piperazine ring. This orthogonal reactivity was exploited in a published 4‑step sequence: (i) Pd‑catalyzed coupling of the aryl bromide with a boronic acid, (ii) carbamate cleavage, (iii) N‑acylation, and (iv) sulfonamide alkylation, achieving an overall yield of 51% over four steps when starting from the target compound, compared to <10% yield for the N‑ethyl analog which required chromatographic separation of inseparable regioisomers [2].

Synthetic efficiency
Head-to-head
51% isolated yield over four steps; analogous N-ethyl route yields
Carbamate deprotection enables orthogonal diversification, raising overall yield
Reported conditions may require optimization for specific substrates
LpxH inhibition
Class-level
Analogous N-ethoxycarbonyl IC₅₀ 0.15 µM vs N-acetyl IC₅₀ 1.8 µM (~12-fold)
Carbamate motif may enhance binding through a backbone H-bond
Not directly tested; class-level SAR inference, verify with target compound
Procurement quality
Data to verify
Vendor-specified ≥95% HPLC with batch CoA; comparator often 90–95% without documentation
Documented purity supports reproducible SAR and regulatory documentation
Supplier claims; always review provided CoA before synthesis
DMSO stock stability
Class-level
Carbamate may reduce risk of false negatives in multi-week screening campaigns
Accelerated conditions on structurally close analog; verify for target compound
Cross-coupling Protecting group strategy Library synthesis

Biochemical Activity Differentiation: Impact of N4‑Substituent on LpxH Inhibition Potency

In a published SAR study of sulfonyl piperazine LpxH inhibitors, replacing an N‑acetyl group with an N‑ethyl carbamate (analogous to the target compound modification) resulted in a 12‑fold decrease in IC₅₀ (from 1.8 µM to 0.15 µM) against K. pneumoniae LpxH [1]. Although the target compound was not directly tested in this study, the structurally analogous N‑ethoxycarbonyl analogs consistently displayed improved binding compared to N‑alkyl counterparts, attributed to an additional hydrogen bond between the carbamate carbonyl and the backbone amide of Gly148 in the enzyme active site [1]. This class‑wide trend suggests that the ethyl carbamate motif provides a measurable potency advantage that would be lost with simpler N‑alkyl piperazine analogs.

LpxH inhibition
Class-level
Analogous N-ethoxycarbonyl IC₅₀ 0.15 µM vs N-acetyl IC₅₀ 1.8 µM (~12-fold)
Carbamate motif may enhance binding through a backbone H-bond
Not directly tested; class-level SAR inference, verify with target compound
LpxH inhibition Gram-negative antibiotics SAR

Commercial Availability and Lot-to-Lot Consistency: Target Compound vs. Non‑Carbamate Analogs

The target compound is listed in the Life Chemicals screening collection with a guaranteed minimum purity of 95% (HPLC) and is supplied with a Certificate of Analysis (CoA) specifying exact purity, residual solvents, and water content . By contrast, the N‑ethyl analog (CAS 1246822-72-9) is primarily available through smaller aggregators with variable purity (90–95%) and often lacks batch‑specific CoA documentation . For procurement‑driven decisions, the availability of a documented, high‑purity building block reduces the risk of failed reactions due to unknown impurities and supports reproducible SAR generation across multiple synthesis campaigns.

Procurement quality
Data to verify
Vendor-specified ≥95% HPLC with batch CoA; comparator often 90–95% without documentation
Documented purity supports reproducible SAR and regulatory documentation
Supplier claims; always review provided CoA before synthesis
Chemical sourcing Purity Reproducibility

Chemical Stability: Ethyl Carbamate Resistance to Hydrolytic Degradation vs. Labile Ester Analogs

Ethyl carbamates are notably more resistant to hydrolysis than ethyl esters of carboxylic acids. In accelerated stability testing (40 °C/75% RH, 7 days in DMSO‑d₆), an ethyl 4‑(arylsulfonyl)piperazine‑1‑carboxylate exhibited <2% degradation, while a comparator ethyl ester (ethyl 4‑(arylsulfonyl)piperazine‑1‑acetate) underwent 28% hydrolysis to the corresponding carboxylic acid under identical conditions [1]. Though the target compound was not explicitly included in the reported stability panel, the structural similarity of the ethyl carbamate moiety provides class‑level confidence that similar hydrolytic stability can be expected, which is critical for maintaining concentration integrity in long‑term DMSO stock solutions used in high‑throughput screening.

DMSO stock stability
Class-level
Carbamate may reduce risk of false negatives in multi-week screening campaigns
Accelerated conditions on structurally close analog; verify for target compound
Compound stability Storage DMSO stock solutions

High-Value Application Scenarios for Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate Based on Differentiated Evidence


Scaffold for Gram‑Negative LpxH Inhibitor Hit‑to‑Lead Optimization

Programs targeting UDP‑2,3‑diacylglucosamine pyrophosphate hydrolase (LpxH) for novel Gram‑negative antibiotics can directly utilize this compound as a hit‑expansion scaffold. SAR data with sulfonyl piperazine analogs demonstrates that N‑ethoxycarbonyl substitution enhances potency ~12‑fold relative to N‑acetyl counterparts (IC₅₀ 0.15 µM vs. 1.8 µM) [1]. The aryl bromide allows for rapid Suzuki coupling to explore the lipophilic pocket adjacent to the active‑site manganese cluster, while the stable carbamate can be retained or deprotected to introduce additional vectors as informed by co‑crystal structures [1].

Diversity‑Oriented Synthesis of CNS‑Sparing Peripheral Target Libraries

The elevated tPSA of 84.2 Ų and moderate cLogP of 2.12 predict limited CNS penetration [2]. This physicochemical signature makes the compound a strategic starting point for libraries intended for peripheral targets (e.g., cardiovascular, metabolic, or Gram‑negative antibacterial), where blood‑brain barrier exclusion is desired to minimize centrally‑mediated side effects. The orthogonal reactivity (aryl bromide for cross‑coupling, carbamate for late‑stage diversification) supports efficient parallel synthesis of >100‑compound libraries with high success rates [3].

High‑Purity Building Block for GLP‑Compliant Lead Optimization and Patent Filings

When pharmaceutical projects advance to lead optimization and require compounds suitable for in‑vivo toleration studies or patent exemplification, sourcing this compound from Life Chemicals (≥95% purity with full CoA) satisfies QA requirements that cheaper, lower‑purity N‑alkyl analogs (often 90–95% without batch documentation) cannot meet. The documented purity and traceability reduce the risk of regulatory delays or patent invalidation due to ill‑defined starting materials.

Late‑Stage Functionalization of Pre‑Formed Chemical Probes

In chemical biology, probes often require a functional handle for bioconjugation or fluorophore attachment. The ethyl carbamate can be cleaved with TMSI [3] to generate a free piperazine NH, which can then be acylated with a linker‑payload conjugate without perturbing the sulfonamide pharmacophore. This late‑stage deprotection‑conjugation sequence proceeds efficiently (four‑step overall yield ~51% reported for analogous sequences) [3], enabling the generation of tool compounds for pull‑down or imaging studies that would be synthetically inaccessible from the N‑ethyl analog.

Application
Selection Property
Validation Focus
Gram-negative LpxH inhibitor hit-to-lead studies
Carbamate motif associated with enhanced potency in published SAR
LpxH enzymatic IC₅₀ and co-crystal structure analysis
Peripheral-target library synthesis (CNS exclusion)
Elevated tPSA and moderate cLogP predict low brain penetration
Cell-based permeability and brain-plasma ratio assays
GLP-compliant lead optimization and patent filings
High-purity building block with batch-specific Certificate of Analysis
Impurity profiling and batch traceability documentation
Late-stage chemical probe functionalization
Orthogonal carbamate deprotection to free piperazine NH
Deprotection efficiency and bioconjugation yield verification
Quote Request

Request a Quote for Ethyl 4-(2-bromo-4,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.